

An In-depth Technical Guide to Sulfo-Cy5 Picolyl Azide: Properties and Applications

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Compound of Interest

Compound Name: Sulfo-Cy5 picolyl azide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Sulfo-Cy5 picolyl azide**, a fluorescent probe designed for enhanced performance in bioorthogonal chemistry.

Core Chemical Properties

Sulfo-Cy5 picolyl azide is a water-soluble, far-red fluorescent dye functionalized with a picolyl azide moiety. This unique structure facilitates highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The sulfonate groups enhance its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2][3]

The key feature of **Sulfo-Cy5 picolyl azide** is the picolyl group, which contains a pyridine ring adjacent to the azide. This structure acts as a copper-chelating motif, increasing the effective concentration of the Cu(I) catalyst at the reaction site.[4] This chelation effect significantly accelerates the rate of the click reaction, allowing for lower catalyst concentrations and leading to improved biocompatibility and higher signal intensity compared to traditional azide-containing dyes.[4]

Quantitative Data Summary

The enhanced reactivity of the picolyl azide group translates to significant improvements in labeling efficiency and signal detection.

Property	Sulfo-Cy5 Picolyl Azide	Standard Sulfo-Cy5 Azide	Reference
Molecular Formula	C ₄₃ H ₅₂ N ₈ O ₁₁ S ₃	C ₃₇ H ₄₅ N ₅ O ₁₀ S ₃	[5]
Molecular Weight	953.11 g/mol	833 g/mol	[4][5]
Excitation Maximum (λ _{ex})	~647 nm	~648 nm	[4][5]
Emission Maximum (λ _{em})	~663 nm	~671 nm	[4][5]
Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	~250,000 cm ⁻¹ M ⁻¹	[4]
Solubility	Water, DMSO, DMF	Water, DMSO, DMF	[4][5]
Storage Conditions	-20°C, desiccated, protected from light	-20°C, in the dark	[3][5]
Signal Enhancement	Up to 40-fold increase in signal intensity compared to conventional azides	Standard	[4]
Catalyst Requirement	Allows for at least a tenfold reduction in copper catalyst concentration	Standard	[4]

Experimental Protocols

The primary application of **Sulfo-Cy5 picolyl azide** is the fluorescent labeling of alkyne-modified biomolecules via CuAAC. Below are detailed protocols for the labeling of oligonucleotides and cell surface proteins.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted from general click chemistry procedures for oligonucleotide labeling.[\[6\]](#)
[\[7\]](#)[\[8\]](#)

Materials:

- Alkyne-modified oligonucleotide
- **Sulfo-Cy5 picolyl azide**
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate
- Nuclease-free water
- Buffer (e.g., 2M triethylammonium acetate, pH 7.0)
- Purification supplies (e.g., ethanol, sodium acetate, spin column, or HPLC)

Procedure:

- Preparation of Stock Solutions:
 - Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
 - **Sulfo-Cy5 Picolyl Azide**: Prepare a 10 mM stock solution in anhydrous DMSO.
 - CuSO_4 : Prepare a 20 mM stock solution in nuclease-free water.

- THPTA/TBTA: Prepare a 100 mM (for THPTA) or 50 mM (for TBTA) stock solution in nuclease-free water or DMSO/t-butanol.
- Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
- Reaction Setup (for a 100 μ L reaction with 10 nmol of oligonucleotide):
 - In a microcentrifuge tube, combine:
 - 10 μ L of 1 mM alkyne-oligonucleotide
 - 1.5 μ L of 10 mM **Sulfo-Cy5 picolyl azide** (1.5 equivalents)
 - Buffer to the desired final concentration (e.g., 10 μ L of 2M triethylammonium acetate for a final concentration of 0.2 M).
 - Add nuclease-free water to a final volume of 80 μ L.
 - Vortex briefly to mix.
- Catalyst Preparation and Addition:
 - In a separate tube, premix 10 μ L of 20 mM CuSO_4 and 10 μ L of 100 mM THPTA.
 - Add the 20 μ L of the catalyst mixture to the oligonucleotide/azide solution.
- Initiation of Click Reaction:
 - Add 10 μ L of 300 mM sodium ascorbate to the reaction mixture.
 - Vortex briefly and thoroughly.
 - Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve yield.
- Purification of Labeled Oligonucleotide:

- Purify the labeled oligonucleotide using ethanol precipitation, a desalting spin column, or reverse-phase HPLC to remove excess dye and catalyst.

Protocol 2: Labeling of Cell Surface Proteins for Fluorescence Microscopy

This protocol outlines the metabolic labeling of cell surface glycoproteins with an alkyne-modified sugar, followed by click chemistry with **Sulfo-Cy5 picolyl azide**.^{[9][10][11]}

Materials:

- Mammalian cells in culture
- Alkyne-modified sugar (e.g., N- α -azidoacetylgalactosamine-tetraacylated (Ac4GalNAz))
- **Sulfo-Cy5 picolyl azide**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with DAPI

Procedure:

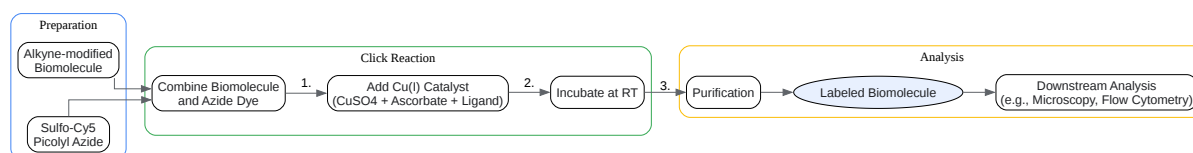
- Metabolic Labeling:

- Culture cells to the desired confluency.
- Add the alkyne-modified sugar to the cell culture medium at a final concentration of 25-50 μM .
- Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne sugar into cell surface glycans.
- Cell Preparation for Labeling:
 - Gently wash the cells three times with PBS to remove unincorporated alkyne sugar.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - (Optional) If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash the cells three times with PBS.
 - Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
- Click Reaction:
 - Prepare the click reaction cocktail. For each sample, combine:
 - **Sulfo-Cy5 picolyl azide** to a final concentration of 5-20 μM .
 - THPTA to a final concentration of 100 μM .
 - CuSO_4 to a final concentration of 20 μM .
 - Freshly prepared sodium ascorbate to a final concentration of 1 mM.
 - Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:

- Wash the cells three times with PBS containing 1% BSA.
- Wash once with PBS.
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Fluorescence Microscopy:
 - Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~358 nm, emission ~461 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).

Visualizations

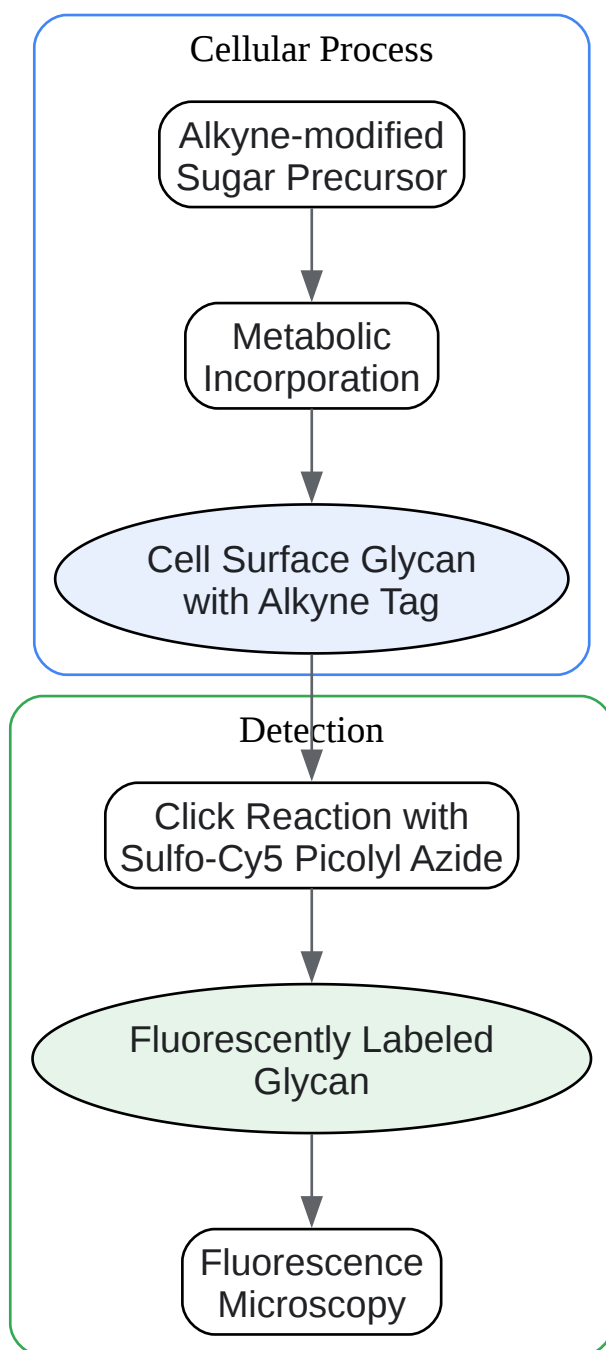
Experimental Workflow: Biomolecule Labeling



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Caption: General workflow for labeling an alkyne-modified biomolecule with **Sulfo-Cy5 picolyl azide**.

Signaling Pathway: Metabolic Glycan Labeling and Detection



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Caption: Workflow for metabolic labeling of cell surface glycans and subsequent detection.

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